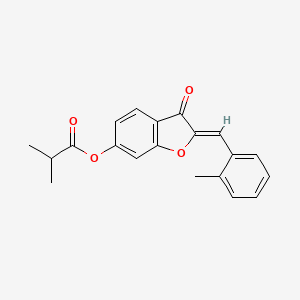

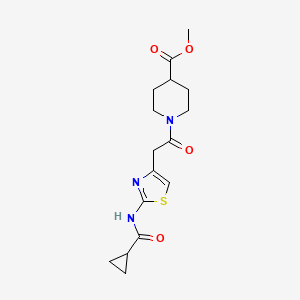

![molecular formula C7H13NS B2392449 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole CAS No. 250359-27-4](/img/structure/B2392449.png)

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods.

科学的研究の応用

1. HIV-1 Reverse Transcriptase Inhibition

A study by Meleddu et al. (2016) explored derivatives of 1,3-thiazole for their activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT). These compounds showed activity towards both DNA polymerase and ribonuclease H, highlighting their potential in HIV treatment strategies.

2. Chemical Reactions and Synthesis

Research by Jenny & Heimgartner (1986) demonstrated the reactions of 1,3-Thiazole-5(4H)-thiones with Grignard- and Organolithium Compounds, which is significant for understanding the chemical properties and potential synthetic applications of 1,3-thiazole derivatives.

3. Heterocyclic Chemistry and Drug Design

A review by Nayak & Gaonkar (2019) highlights the importance of thiazole in heterocyclic chemistry and drug design. Thiazole derivatives have wide applications as bioactive agents, sensors, and catalysts, demonstrating the versatile nature of this compound in various scientific fields.

4. Corrosion Inhibition

A study by Yüce et al. (2014) investigated the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel. This illustrates the potential industrial applications of thiazole derivatives in protecting metals against corrosion.

5. Cardioprotective Activity

Research conducted by Drapak et al. (2019) focused on the synthesis of 2-arylimino-1,3-thiazole derivatives and their cardioprotective effects. The study identified a compound with significant potential as a cardioprotective agent, showcasing the medical applications of these compounds.

6. Antimicrobial Activity

Abdelhamid et al. (2019) synthesized novel thiazole derivatives and evaluated their antibacterial and antifungal activities. The results showed promising antimicrobial properties, suggesting potential uses in pharmaceuticals.

特性

IUPAC Name |

2-[(2S)-butan-2-yl]-4,5-dihydro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWWKXMIPYUIBW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1=NCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the biological significance of 2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole (SBT)?

A: this compound, commonly known as (S)-2-sec-butyl-4,5-dihydrothiazole (SBT), is a vital pheromone component found in the urine of male house mice (Mus musculus). [, , ] It plays a crucial role in chemical communication, particularly in sexual signaling and mate recognition.

Q2: How does SBT influence female mice?

A: Research indicates that SBT, along with other male mouse urinary pheromones like (1R, 5S, 7R)-3,4-dehydro-exo-brevicomin (DHB) and 6-hydroxy-6-methyl-3-heptanone (HMH), can accelerate puberty onset in prepubertal female mice. [] Furthermore, peripubertal exposure to a mixture of these compounds can induce a preference for male odors in adulthood, highlighting the significant impact of these pheromones on female reproductive behavior. []

Q3: How does the genetic background of mice affect the presence of SBT?

A: Studies have shown that the relative abundance of SBT in mouse urine can vary depending on the genetic strain. [] Specifically, ICR and KM strains, which are genetically closer, exhibited more similarity in SBT levels compared to the C57BL/6 strain. [] This suggests a potential role of SBT in conveying information about genetic background.

Q4: Are there synthetic routes available for SBT?

A: Yes, asymmetric synthesis methods have been developed to produce enantiomerically pure (S)-2-sec-butyl-4,5-dihydrothiazole. [] This is crucial as the biological activity of pheromones can be highly stereospecific.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)

![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)